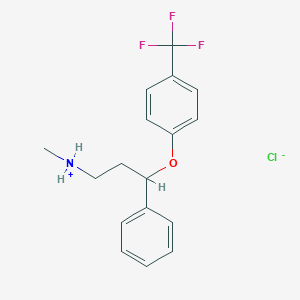

盐酸氟西汀

描述

Fluoxetine hydrochloride, also known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) antidepressant . It inhibits the uptake of serotonin by nerve cells (neurons) and helps people with depression, panic, anxiety, or obsessive-compulsive symptoms . It is a prescription medicine used to treat major depressive disorder, bulimia nervosa (an eating disorder), obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder (PMDD) .

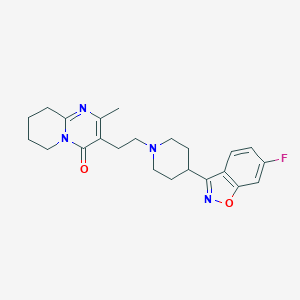

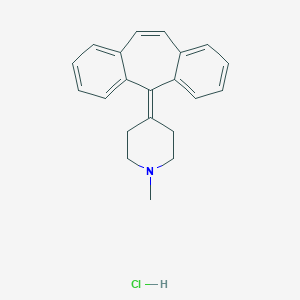

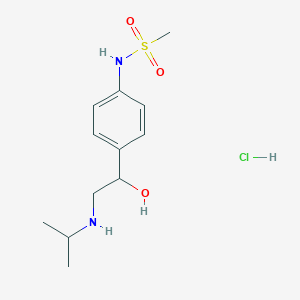

Synthesis Analysis

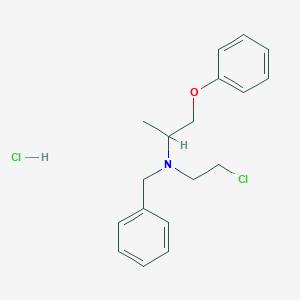

Fluoxetine hydrochloride can be synthesized by the Mannich reaction of acetophenone with methylamine hydrochloride, paraformaldehyde to form 3-methylamino-1-phenylacetic acid hydrochloride . This is followed by the preparation of 3-methylamino-I-phenylpropanol in methanol with potassium borohydride reductant, followed by etherification and salt formation .Molecular Structure Analysis

The molecular structure of Fluoxetine hydrochloride has been studied and reported in various publications .Chemical Reactions Analysis

Fluoxetine may increase the central nervous system depressant (CNS depressant) activities of Thalidomide . The serum concentration of Theophylline can be increased when it is combined with Fluoxetine . The metabolism of Thiabendazole can be decreased when combined with Fluoxetine .Physical And Chemical Properties Analysis

The physical and chemical properties of Fluoxetine hydrochloride have been reported in various studies .科学研究应用

Environmental Impact and Persistence

Fluoxetine hydrochloride has been studied for its environmental persistence, particularly in water. Researchers have investigated the direct and indirect photolysis of fluoxetine hydrochloride and its pharmaceutical alternative, fluoxetine sulfate . The study found that reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter play a significant role in the degradation of these antidepressants . This research helps understand the environmental persistence of such compounds in sunlit environmental waters .

Antioxidant and Green Catalysts

Fluoxetine has been used as a scaffold to design tandem molecular antioxidants and green catalysts . Researchers synthesized fluoxetine analogues incorporating a selenium nucleus, expanding its antioxidant potential by enabling a hydroperoxides-inactivating, glutathione peroxidase (GPx)-like activity . This research contributes to the development of water-soluble, drug-like, tandem antioxidants .

Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine hydrochloride is a highly selective serotonin reuptake inhibitor (SSRI) . It enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter . This property makes it useful in the treatment of depression and mood disorders .

Pediatric Medication Formulation

Fluoxetine hydrochloride has been used in the development of orodispersible films (ODFs) for pediatric patients . These films, which dissolve quickly in the mouth, are designed to make medication administration more comfortable for children . This research contributes to the development of more user-friendly pharmaceutical formulations for children .

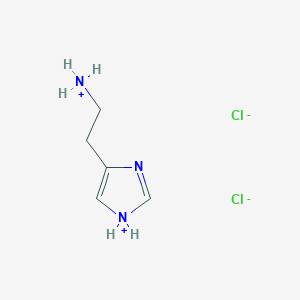

作用机制

Target of Action

Fluoxetine hydrochloride primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Fluoxetine hydrochloride acts by inhibiting the serotonin transporter, thereby blocking the reuptake of serotonin into the presynaptic cell . This action results in an increase in the amount of serotonin present in the synaptic cleft, which in turn leads to prolonged neurotransmission and enhanced serotonergic effects .

Biochemical Pathways

The primary biochemical pathway affected by fluoxetine hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, fluoxetine hydrochloride increases the levels of serotonin in the synaptic cleft . This leads to downstream effects such as enhanced mood and reduced symptoms of depression .

Pharmacokinetics

Fluoxetine hydrochloride is well absorbed after oral intake, is highly protein bound, and has a large volume of distribution . The elimination half-life of fluoxetine hydrochloride is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days . These properties impact the bioavailability of the drug and contribute to its long-lasting effects .

Result of Action

The molecular and cellular effects of fluoxetine hydrochloride’s action primarily involve an increase in serotonergic neurotransmission . This results in mood enhancement and a reduction in symptoms associated with conditions such as major depressive disorder, obsessive-compulsive disorder, and bulimia nervosa .

Action Environment

The efficacy and stability of fluoxetine hydrochloride can be influenced by environmental factors . For instance, research suggests that the living environment can drive the effects of fluoxetine hydrochloride on depression-like behavior . In a favorable environment, fluoxetine hydrochloride administration can promote a reduction of symptoms, whereas in a stressful environment, it can lead to a worse prognosis .

安全和危害

Fluoxetine hydrochloride may cause skin irritation, serious eye damage, drowsiness, dizziness, and may cause damage to organs (Liver) through prolonged or repeated exposure . It is harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

属性

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fluoxetine Hydrochloride | |

Color/Form |

White to off-white crystalline solid | |

CAS RN |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

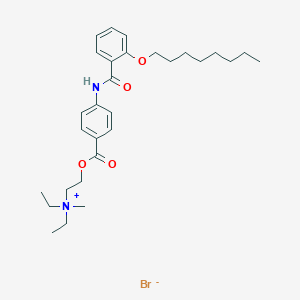

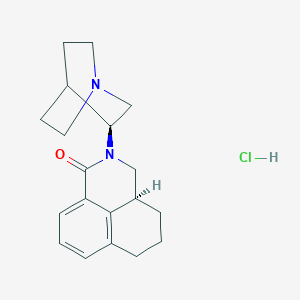

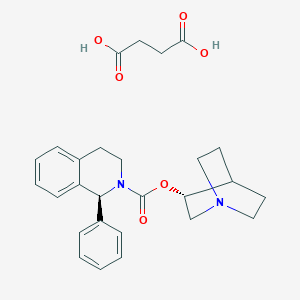

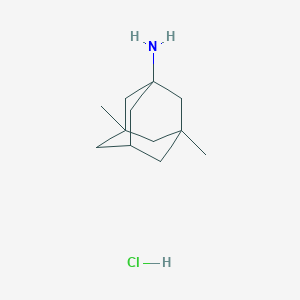

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。